2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
2-Cyanobicyclo[222]octane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a cyanide group and a carboxylic acid group attached to a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid typically involves the cycloaddition reactions of cyclohexenones with electron-deficient alkenes. These reactions are often catalyzed by organic bases under mild and metal-free conditions, leading to high yields and excellent enantioselectivities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cycloaddition reactions that can be optimized for large-scale synthesis. The operational simplicity and mild conditions of these reactions make them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the cyanide group to an amine.
Substitution: The cyanide and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The bicyclic structure provides a rigid framework that enhances binding affinity and specificity .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: This compound shares the bicyclic framework but lacks the cyanide group, making it less versatile in certain reactions.
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid:
Uniqueness: 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid is unique due to the presence of both a cyanide and a carboxylic acid group on a rigid bicyclic structure. This combination of functional groups and structural rigidity makes it particularly valuable in asymmetric synthesis and as a scaffold for drug development .
Properties
IUPAC Name |
2-cyanobicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-6-10(9(12)13)5-7-1-3-8(10)4-2-7/h7-8H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXPHEADJMDPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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